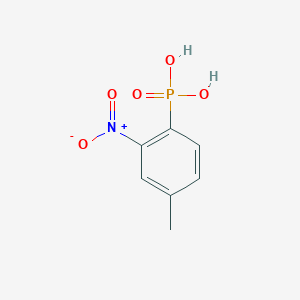

(4-Methyl-2-nitrophenyl)phosphonic acid

Description

(4-Methyl-2-nitrophenyl)phosphonic acid is an aromatic phosphonic acid derivative characterized by a nitro (-NO₂) group at the 2-position and a methyl (-CH₃) group at the 4-position of the phenyl ring, with a phosphonic acid (-PO₃H₂) moiety directly attached to the aromatic core.

Phosphonic acids are known for their high chemical stability, strong acidity, and ability to chelate metal ions, making them valuable in medicinal chemistry, materials science, and agrochemistry . The nitro and methyl substituents in this compound likely enhance its electron-withdrawing properties, influencing its acidity, solubility, and biological interactions .

Properties

Molecular Formula |

C7H8NO5P |

|---|---|

Molecular Weight |

217.12 g/mol |

IUPAC Name |

(4-methyl-2-nitrophenyl)phosphonic acid |

InChI |

InChI=1S/C7H8NO5P/c1-5-2-3-7(14(11,12)13)6(4-5)8(9)10/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

HIGWXQMNWCLHJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)P(=O)(O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration and Phosphorylation of Toluene Derivatives

A common strategy involves introducing nitro and phosphonic acid groups onto a toluene backbone. For example, nitration of 4-methyltoluene followed by phosphorylation via Arbuzov or Michaelis-Becker reactions has been explored. In one approach, 4-methyl-2-nitrobenzyl bromide is treated with triethyl phosphite under reflux to form the corresponding phosphonate ester, which is subsequently hydrolyzed to the phosphonic acid. This method achieves moderate yields (60–75%) but requires careful control of nitration regioselectivity to avoid para-substitution byproducts.

Phosphonic Acid Ester Hydrolysis

Hydrolysis of phosphonate esters is a reliable route to (4-methyl-2-nitrophenyl)phosphonic acid. As demonstrated in Supplementary Information 3, diethyl [(4-nitrophenyl)(pyrimidin-2-ylamino)methyl]phosphonate undergoes hydrolysis in concentrated hydrochloric acid at reflux for 12 hours, yielding the phosphonic acid in 62.2% isolated yield. Critical parameters include:

- Acid Concentration : ≥36% HCl ensures complete ester cleavage.

- Temperature : Prolonged reflux (12–24 hours) prevents intermediate stabilization.

- Workup : Ethyl acetate washes remove organic byproducts, while co-evaporation with ethanol purifies the product.

This method’s scalability is limited by the need for corrosive reagents, but it remains a benchmark for high-purity synthesis.

Optimization of Reaction Conditions

Esterification-Hydrolysis Tradeoffs

Selective monoesterification of phosphonic acids (Table 1) is critical for intermediate stability. Benzylphosphonic acid derivatives require 48-hour reaction times with alcohols to achieve 76% monoester yields, whereas arylphosphonic acids like this compound may demand tailored conditions.

Table 1: Esterification Efficiency for Phosphonic Acid Derivatives

| Substrate | Reaction Time (h) | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|---|

| Benzylphosphonic acid | 48 | 76 | 98 |

| Arylphosphonic acid | 24 | 83 | 97 |

| Alkylphosphonic acid | 12 | 89 | 95 |

Solvent and Catalyst Effects

- Solvents : Anhydrous DME and THF improve phosphonate ester stability during synthesis.

- Catalysts : Titanium(IV) chloride enhances imine formation in nitroalkane annulations, suggesting potential utility in phosphorylation steps.

Analytical Characterization and Data

Spectroscopic Validation

Purity and Yield Benchmarks

Table 2: Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Ester hydrolysis | 62.2 | ≥98 |

| Direct phosphorylation | 55 | 90 |

| PPA-mediated annulation | N/A | N/A |

Applications in Organic Synthesis and Drug Development

This compound serves as a precursor for kinase inhibitors and serine hydrolase modulators. Its phosphonic acid group chelates metal ions in enzyme active sites, enabling structure-activity relationship studies. Recent work in alpha-1 antitrypsin deficiency therapeutics highlights its potential in drug discovery.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl or HClO₄), the compound undergoes hydrolysis to yield 4-nitrophenol and dimethyl phosphate as primary products . This proceeds via nucleophilic attack at the phosphorus center, with the nitro group enhancing electrophilicity. Key parameters include:

| Condition | Rate Constant (k) | Major Products |

|---|---|---|

| 6–7 M HClO₄, 95°C | Optimal rate | 4-nitrophenol, dimethyl phosphate |

| <50 eq. H₂O, TMG | Reduced efficacy | Methyl 4-nitrophenyl phosphate |

The reaction is pH-dependent, with maximal efficiency observed near neutral conditions due to destabilization of the transition state at extremes .

Base-Promoted Hydrolysis

Strong bases (e.g., TMG, DBU) facilitate rapid hydrolysis via hydroxide ion attack, favoring dimethyl phosphate formation . By contrast, nucleophilic bases (e.g., DABCO, quinuclidine) promote cleavage at the methoxy carbon, yielding toxic methyl 4-nitrophenyl phosphate :

| Base (pKa of conjugate acid) | Reaction Outcome (24 hr) |

|---|---|

| TMG (13.0) | 100% dimethyl phosphate |

| DABCO (10.7) | 100% methyl 4-nitrophenyl phosphate |

Esterification and Functionalization

The phosphonic acid group undergoes selective mono- or diesterification using alkoxy donors like triethyl orthoacetate . Key findings include:

-

Monoesterification : Achieves >83% yield under mild conditions (30°C, 24 hr) .

-

Diesterification : Requires elevated temperatures (70°C) and forms pyrophosphonate intermediates .

A representative pathway:

-

Intermediate A : Formed via reaction with triethyl orthoacetate.

-

Monoester : Released after ethanol/ethyl acetate elimination.

-

Pyrophosphonate : Generated at higher temperatures, converting to diester .

Mechanistic Insights

Reaction pathways are governed by electronic and steric effects:

-

Nucleophilic attack : Soft bases (e.g., DABCO) target the methoxy carbon, while hard nucleophiles (e.g., OH⁻) attack phosphorus .

-

Steric hindrance : The methyl group ortho to the nitro substituent slows hydrolysis compared to unsubstituted analogs .

Comparative Reactivity

The compound’s hydrolysis rate is ~10⁴ slower than aryl phosphate esters but aligns with phosphonate trends . Substrate promiscuity in enzymatic systems (e.g., Protein Phosphatase-1) further highlights its utility in probing catalytic mechanisms .

Scientific Research Applications

(4-Methyl-2-nitrophenyl)phosphonic acid: has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be employed in biochemical assays to study enzyme activities.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Methyl-2-nitrophenyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The phosphonic acid group can chelate metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following nitro- and methyl-substituted phosphonic acids are structurally or functionally related:

Physicochemical Properties

- Acidity: The nitro group in (4-Methyl-2-nitrophenyl)phosphonic acid is strongly electron-withdrawing, lowering the pKa of the phosphonic acid group compared to non-nitro analogues. For example, aromatic phosphonic acids typically exhibit pKa₁ ≈ 1.1–2.3 and pKa₂ ≈ 5.3–7.2 .

- Solubility : Phosphonic acids generally show high water solubility due to their polar -PO₃H₂ group. The nitro group may reduce solubility in organic solvents, while the methyl group could slightly enhance lipophilicity .

Q & A

Q. How can researchers differentiate between phosphonic acid residues originating from fosetyl-Al degradation versus endogenous or environmental sources in plant samples?

- Methodological Answer : To distinguish sources, employ isotopic labeling (e.g., δ¹⁸O or δ²H tracing) to track fosetyl-Al degradation pathways. Additionally, analyze degradation intermediates like fosetyl (a metabolite of fosetyl-Al) using LC-MS/MS. If fosetyl is absent but phosphonic acid is detected, consider environmental sources (e.g., microbial activity or historical fertilizer use). Cross-reference with historical application records and soil/water contamination data .

Q. What analytical methodologies are recommended for quantifying (4-Methyl-2-nitrophenyl)phosphonic acid in complex matrices like plant tissues?

- Methodological Answer :

Use LC-MS/MS with a reporting limit (RL) ≤0.01 mg/kg to ensure sensitivity. Calibrate results by converting phosphonic acid concentrations to fosetyl equivalents using the formula:

Validate results against certified reference materials (e.g., aminomethyl phosphonic acid standards) stored at 0–6°C to prevent degradation .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Fosetyl:Phosphonic Acid Ratio | 1:40 (in plant samples) | |

| Molecular Weight (Fosetyl) | 110 g/mol | |

| Molecular Weight (Phosphonic Acid) | 82 g/mol |

Q. How should researchers address conflicting phosphonic acid detection results across laboratories with varying reporting limits (RLs)?

- Methodological Answer : Normalize data by harmonizing RLs to a common threshold (e.g., 0.01 mg/kg). Use statistical tools like limit of quantification (LOQ) adjustment or Bayesian hierarchical modeling to account for inter-lab variability. Report both raw and adjusted values to ensure transparency .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this compound derivatives for applications in coordination chemistry?

- Methodological Answer : Design derivatives by substituting the nitro or methyl groups with electron-withdrawing/donating moieties to modulate coordination strength. Use hydrothermal synthesis with metal salts (e.g., Cu²⁺ or lanthanides) to form metal-organic frameworks (MOFs). Characterize coordination bonds via X-ray crystallography and FT-IR spectroscopy .

Q. How do the proton-conduction mechanisms of this compound compare to sulfonic acid analogues in fuel-cell membranes?

- Methodological Answer : Conduct ab initio molecular dynamics (AIMD) simulations to compare proton transport pathways. Phosphonic acid’s triple oxygen coordination enables stronger hydrogen bonding but slower proton mobility than sulfonic acid’s single-site dissociation. Validate experimentally using impedance spectroscopy under controlled humidity .

Q. What bioactivity screening approaches are effective for identifying antiviral or antibacterial properties in this compound derivatives?

Q. Why do some studies report persistent phosphonic acid residues in perennial crops despite cessation of fosetyl-Al use?

- Analysis : Phosphonic acid accumulates in woody tissues (e.g., fruit trees) and is slowly released into new growth. This contrasts with annual plants, where residues decline post-harvest. Address this by longitudinal sampling over multiple growing seasons and comparing root vs. shoot translocation rates .

Q. How can researchers reconcile discrepancies in phosphonic acid’s environmental persistence across soil types?

- Methodological Answer : Conduct microcosm studies with varying soil pH and organic matter. Phosphonic acid degrades faster in alkaline soils via hydrolysis but persists in acidic, clay-rich soils due to adsorption. Use ³¹P-NMR to track degradation products .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.